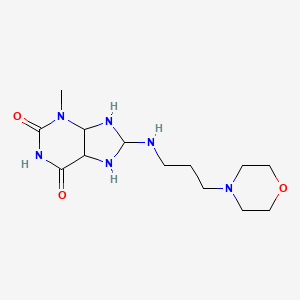
3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione is a synthetic compound that belongs to the purine class of molecules This compound is characterized by its unique structure, which includes a morpholine ring and a tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.
Introduction of the Methyl Group: The methyl group at the 3-position is introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Final Assembly: The final compound is assembled by coupling the morpholine-substituted intermediate with the tetrahydropurine core under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a tool compound to study cellular processes and molecular pathways.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-8-(3-morpholin-4-ylpropylamino)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Hydroxypropyl)-3-methyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione
Uniqueness
3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione is unique due to its specific structural features, such as the tetrahydropurine core and the morpholine ring
Properties
Molecular Formula |
C13H24N6O3 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C13H24N6O3/c1-18-10-9(11(20)17-13(18)21)15-12(16-10)14-3-2-4-19-5-7-22-8-6-19/h9-10,12,14-16H,2-8H2,1H3,(H,17,20,21) |
InChI Key |
LEZZENYYXMFRCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)NC(N2)NCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B12181119.png)
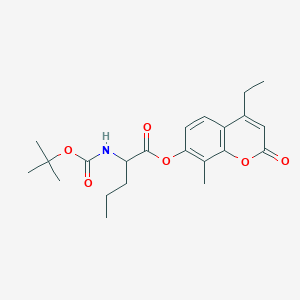

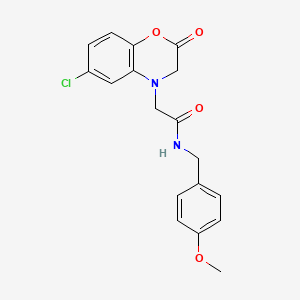
![N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide](/img/structure/B12181149.png)
![5-(2-{5-[(2-Phenylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-ylthio}acetyl) indolin-2-one](/img/structure/B12181157.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B12181162.png)
![1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12181170.png)


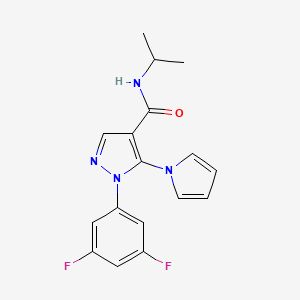
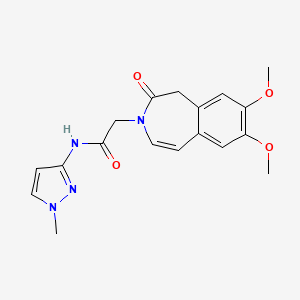
![1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B12181187.png)
![[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B12181188.png)
